- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493

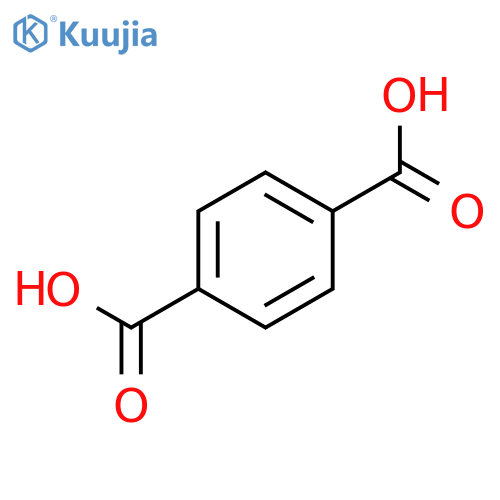

Cas no 100-21-0 (Terephthalic acid)

テレフタル酸(Terephthalic Acid、TPA)は、芳香族ジカルボン酸の一種で、化学式C₈H₆O₄で表される白色結晶性固体です。ポリエチレンテレフタレート(PET)の主要原料として広く利用されており、高い熱安定性と化学的安定性を特徴とします。工業的には、パラキシレンの酸化反応により製造され、繊維、ペットボトル、フィルムなどの生産に不可欠です。TPAは優れた純度と均一な粒子サイズ分布を有し、ポリマー合成時の反応効率を向上させます。また、環境負荷の低減に向けたリサイクル技術の開発も進んでおり、持続可能な素材としての役割が期待されています。

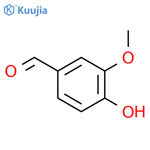

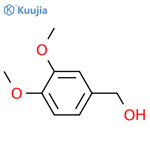

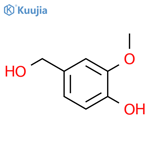

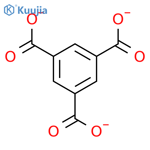

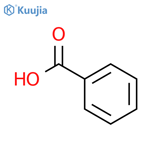

Terephthalic acid structure

商品名:Terephthalic acid

Terephthalic acid 化学的及び物理的性質

名前と識別子

-

- Terephthalic acid

- PTA

- Benzene-1,4-dicarboxylic acid

- P-Phthelic Acid

- p-Phthalic acid

- 1,4-dicarboxybenzene

- 1,4-phthalicacid

- Acide terephtalique

- acideterephtalique(french)

- Benzene-p-dicarboxylic acid

- Kyselina tereftalova

- Kyselina terftalova

- P-Phthalic acid (PTA)

- Caffeic acid

- P-BENZENEDICARBOXYLIC ACID

- -Phthalic acid (PTA)

- PURIFIED TEREPHTHALIC ACID

- Tephthol

- TEREPHTHALIC ACID (TPA)

- TEREPHTHALIC ACID FOR SYNTHESIS

- TPA

- 1,4-Benzenedicarboxylic acid

- QTA

- S-LOP

- TA 33LP

- TPA (terephthalic acid)

- p-Benzenedicarboxylic acidx

- TA 12

- Ta-33mp

- wr16262

- nsc36973

- 1,4-phthalic acid

- NSC 36973

- WR 16262

- ta12

- p-Dicarboxybenzene

- p-Carboxybenzoic acid

- para-Phthalic acid

- p-Phthalate

- Acide terephtalique [French]

- Kyselina tereftalova [Czech]

- 4-Carboxybenzoic Acid

- B

- 60088-54-2

- 10028-70-3

-

- MDL: MFCD00002558

- インチ: 1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)

- InChIKey: KKEYFWRCBNTPAC-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])=O

- BRN: 1909333

計算された属性

- せいみつぶんしりょう: 166.02700

- どういたいしつりょう: 166.027

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 74.6

じっけんとくせい

- 色と性状: 白色結晶または粉末。

- 密度みつど: 1.51 g/cm3

- ゆうかいてん: >300 °C (lit.)

- ふってん: 214.32°C (rough estimate)

- フラッシュポイント: 260°C

- 屈折率: 1.5100 (estimate)

- ようかいど: 微溶性(3 g/l)(25ºC)、

- すいようせい: slightly soluble in water (0,017 g/L at 25°C)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 74.60000

- LogP: 1.08300

- 酸性度係数(pKa): 3.51(at 25℃)

- マーカー: 9162

- ようかいせい: 水に微溶解し、四塩化炭素、エーテル、酢酸、クロロホルムに微溶解せず、エタノールに微溶解し、アルカリ液に溶解する。

- じょうきあつ: <0.01 mmHg ( 20 °C)

Terephthalic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:WZ0875000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- TSCA:Yes

Terephthalic acid 税関データ

- 税関コード:2917361100

- 税関データ:

中国税関コード:

2917361100概要:

2917361100精テレフタル酸[白色針状結晶または粉末、密度1.510、主要技術指標は4−カルボキシベンズアルデヒド(4−CBA)≦25 PPM]。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を明記してください、テレフタル酸は水分、証明書類と原産地番号を明記してください(例付属原産地証明書、韓国原産タイ原産)

要約:

2917361100テレフタル酸。監理条件:なし。付加価値税:17.0%。税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%

Terephthalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6681212-25KG |

p-Phthalic acid |

100-21-0 | 99% | 25kg |

RMB 1388.80 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T279A-100g |

Terephthalic acid |

100-21-0 | 98% | 100g |

¥61.0 | 2022-05-30 | |

| Ambeed | A125601-100g |

Terephthalic acid |

100-21-0 | 95% | 100g |

$16.0 | 2025-02-24 | |

| Enamine | EN300-18042-0.5g |

benzene-1,4-dicarboxylic acid |

100-21-0 | 95% | 0.5g |

$21.0 | 2023-09-19 | |

| Enamine | EN300-18042-100.0g |

benzene-1,4-dicarboxylic acid |

100-21-0 | 95% | 100.0g |

$67.0 | 2023-02-08 | |

| TargetMol Chemicals | T8031-1 mL * 10 mM (in DMSO) |

Terephthalic acid |

100-21-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 120 | 2023-09-15 | |

| TargetMol Chemicals | T8031-500mg |

Terephthalic acid |

100-21-0 | 98% | 500mg |

¥ 164 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P108506-500g |

Terephthalic acid |

100-21-0 | 99% | 500g |

¥114.90 | 2023-09-01 | |

| TRC | T112500-5g |

Terephthalic Acid |

100-21-0 | 5g |

$ 57.00 | 2023-09-06 | ||

| TRC | T112500-100g |

Terephthalic Acid |

100-21-0 | 100g |

$ 60.00 | 2022-06-03 |

Terephthalic acid 合成方法

合成方法 1

はんのうじょうけん

1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa

リファレンス

Terephthalic acid Raw materials

Terephthalic acid Preparation Products

Terephthalic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:100-21-0)p-Phthalic acid

注文番号:LE7196

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

atkchemica

ゴールドメンバー

(CAS:100-21-0)Terephthalic acid

注文番号:CL17951

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:100-21-0)Terephthalic acid

注文番号:LE12130

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:06

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:100-21-0) 精对苯二甲酸(PTA)

注文番号:LE8215828

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Terephthalic acid 関連文献

-

Ayushi Singh,Ashish Kumar Singh,Jianqiang Liu,Abhinav Kumar Catal. Sci. Technol. 2021 11 3946

-

Farnoosh ZareKarizi,Monika Joharian,Ali Morsali J. Mater. Chem. A 2018 6 19288

-

Shabnam Khan,M. Shahid Mater. Adv. 2021 2 4914

-

Xiaotong Hou,Jichao Wang,Bibimaryam Mousavi,Nikom Klomkliang,Somboon Chaemchuen Dalton Trans. 2022 51 8133

-

Botao Liu,Kumar Vikrant,Ki-Hyun Kim,Vanish Kumar,Suresh Kumar Kailasa Environ. Sci.: Nano 2020 7 1319

100-21-0 (Terephthalic acid) 関連製品

- 99-94-5(4-Methylbenzoic acid)

- 99-96-7(4-Hydroxybenzoic acid)

- 619-21-6(3-Formylbenzoic acid)

- 499-49-0(5-Methylisophthalic acid)

- 554-95-0(Benzene-1,3,5-tricarboxylic acid)

- 88-67-5(o-Iodobenzoic acid)

- 65-85-0(Benzoic acid)

- 532-32-1(Sodium benzoate)

- 93-09-4(naphthalene-2-carboxylic acid)

- 99-04-7(3-methylbenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:100-21-0)Terephthalic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:100-21-0)Terephthalic acid

清らかである:99%/99%

はかる:5kg/25kg

価格 ($):166.0/601.0